molecular formula C17H30N4O2 B6959308 N-methyl-2-[[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamoylamino]cyclopentane-1-carboxamide

N-methyl-2-[[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamoylamino]cyclopentane-1-carboxamide

Cat. No.: B6959308
M. Wt: 322.4 g/mol
InChI Key: PMBNMBNNQGQDGJ-UHFFFAOYSA-N
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Description

N-methyl-2-[[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamoylamino]cyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopentane ring, and various functional groups

Properties

IUPAC Name

N-methyl-2-[[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamoylamino]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c1-12(2)11-21-9-7-13(8-10-21)19-17(23)20-15-6-4-5-14(15)16(22)18-3/h13-15H,1,4-11H2,2-3H3,(H,18,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBNMBNNQGQDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCC(CC1)NC(=O)NC2CCCC2C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamoylamino]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Methylprop-2-enyl Group: This step involves the alkylation of the piperidine ring using an appropriate alkyl halide in the presence of a strong base.

    Formation of the Carbamoylamino Group: This step involves the reaction of the piperidine derivative with an isocyanate to form the carbamoylamino group.

    Cyclopentane Ring Formation: The final step involves the cyclization of the intermediate compound to form the cyclopentane ring, typically using a cyclization agent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamoylamino]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-2-[[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamoylamino]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-2-[[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamoylamino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-[[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamoylamino]cyclopentane-1-carboxamide: shares similarities with other piperidine derivatives and cyclopentane-containing compounds.

    Similar compounds: include N-methyl-2-[[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamoylamino]cyclohexane-1-carboxamide and N-methyl-2-[[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamoylamino]cycloheptane-1-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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